Acid Violet 17

Description

BenchChem offers high-quality Acid Violet 17 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid Violet 17 including the price, delivery time, and more detailed information at info@benchchem.com.

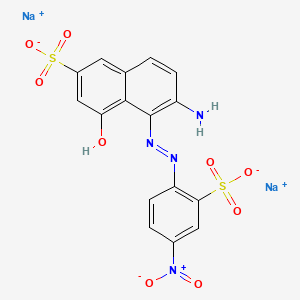

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O9S2.2Na/c17-11-3-1-8-5-10(30(24,25)26)7-13(21)15(8)16(11)19-18-12-4-2-9(20(22)23)6-14(12)31(27,28)29;;/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZVLGVDYAMAFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064359 | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-91-4 | |

| Record name | Acid Violet 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-(4-nitro-2-sulfophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6-amino-4-hydroxy-5-[(4-nitro-2-sulphonatophenyl)azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid Violet 17: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Violet 17, a synthetic triphenylmethane dye. It details its structure, key characteristics, and common experimental applications, serving as a vital resource for professionals in research and development.

Chemical Structure and Identification

Acid Violet 17, also known by synonyms such as Coomassie Violet R200 and C.I. 42650, is a complex anionic dye.[1][2] Its structure is based on a central triphenylmethane core, which is responsible for its color. The molecule's high degree of conjugation allows for strong absorption of visible light. The presence of sulfonic acid groups confers water solubility, while the various substituted amine groups are crucial for its interaction with proteins and other macromolecules.[3][4]

Below is a diagram representing the chemical structure of Acid Violet 17.

Caption: Simplified 2D representation of Acid Violet 17's structure.

Physicochemical Properties

Acid Violet 17 is a dark navy blue or violet powder.[5][6] It is readily soluble in water, producing a purple solution, and also soluble in ethanol, yielding a violet-blue solution.[3][5] The dye's color is pH-dependent; it appears reddish-yellow in concentrated sulfuric acid and turns light green upon dilution.[5] Its stability is highest in a pH range of 3 to 9.[2]

The following table summarizes the key quantitative properties of Acid Violet 17.

| Property | Value | Reference |

| CAS Number | 4129-84-4 | [1][5][7] |

| Molecular Formula | C₄₁H₄₄N₃NaO₆S₂ or C₄₁H₄₆N₃NaO₆S₂ | [5][7][8] |

| Molecular Weight | ~761.9 g/mol to 765.96 g/mol | [1][7][8] |

| Appearance | Dark navy blue / Very dark purple powder | [3][5] |

| λmax (in water) | 545 nm | [5] |

| Molar Extinction (ε) | ≥34,000 at 543-549 nm (0.02 g/L in water) | [5] |

| Solubility | Soluble in water; slightly soluble in methanol. | [2][5][6] |

| Density | ~1.342 g/cm³ at 20°C | [5] |

| Topological Polar Surface Area | 141 Ų | [7] |

| Rotatable Bond Count | 12 | [7] |

| Hydrogen Bond Acceptor Count | 8 | [7] |

| Colour Index | 42650 | [2][5] |

Experimental Protocols & Methodologies

Acid Violet 17 is utilized in various laboratory applications due to its strong staining capabilities.[9] Its primary uses include protein visualization in electrophoresis, histological staining, and as a dye in adsorption studies.[1]

The synthesis of Acid Violet 17 is a multi-step process involving condensation and oxidation reactions.[3] A general manufacturing approach is as follows:

-

Condensation: 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid is condensed.

-

Oxidation & Dimerization: The product is oxidized, potentially forming a dimer hydrol.

-

Second Condensation: The intermediate is condensed with N,N-diethylbenzenamine.

-

Final Oxidation & Salification: The resulting compound is oxidized again and converted to its sodium salt form.[3] An alternative method involves the direct oxidation of 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid in the presence of N,N-diethylbenzenamine using a strong oxidizing agent like potassium dichromate.[3]

Acid Violet 17, as an anionic dye, binds non-covalently to the protonated amine groups of proteins, primarily arginine, lysine, and histidine residues. This interaction forms a stable, colored complex, allowing for the visualization of protein bands separated on a polyacrylamide gel.

Methodology:

-

Gel Fixation: After electrophoresis, the gel is immersed in a fixing solution (e.g., a mixture of methanol, acetic acid, and water) to precipitate the proteins within the gel matrix and remove interfering substances like SDS.

-

Staining: The fixed gel is incubated in a staining solution containing Acid Violet 17 (e.g., 0.1% w/v dye in an acidic methanol/ethanol solution). The acidic environment ensures proteins are protonated for optimal dye binding.

-

Destaining: The gel is moved to a destaining solution (similar composition to the fixing solution but without the dye) to remove unbound dye from the gel background. This increases the contrast of the stained protein bands.

-

Visualization: The protein bands appear as distinct violet bands against a clear background and can be quantified using a densitometer.

The dye is used as a model adsorbate to evaluate the efficiency of various adsorbent materials in wastewater treatment studies.[10] Methodology:

-

Preparation of Dye Solution: A stock solution of Acid Violet 17 with a known concentration is prepared in deionized water.

-

Adsorption Experiment: A specific amount of the adsorbent material is added to a known volume and concentration of the dye solution. The mixture is agitated at a controlled temperature and pH for a set period to reach equilibrium.[10]

-

Analysis: The adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of Acid Violet 17 in the supernatant is determined spectrophotometrically by measuring the absorbance at its λmax (around 545 nm).[5]

-

Calculation: The amount of dye adsorbed per unit mass of the adsorbent is calculated by comparing the initial and final dye concentrations.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for using Acid Violet 17 in protein analysis via gel electrophoresis.

Caption: A standard workflow for protein gel electrophoresis analysis.

References

- 1. scbt.com [scbt.com]

- 2. pylamdyes.com [pylamdyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. CAS 4129-84-4: Acid Violet 17 | CymitQuimica [cymitquimica.com]

- 5. Acid Violet 17 | 4129-84-4 [chemicalbook.com]

- 6. Acid Violet 17 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Acid violet 17 (Technical Grade) | CymitQuimica [cymitquimica.com]

- 9. dawnscientific.com [dawnscientific.com]

- 10. redalyc.org [redalyc.org]

An In-depth Technical Guide to the Solubility of Acid Violet 17 in Water and Ethanol

This technical guide provides a comprehensive overview of the solubility of Acid Violet 17 in water and ethanol. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound. This document summarizes available quantitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of Acid Violet 17, a triphenylmethane dye, is a critical parameter for its application in various scientific and industrial processes. However, quantitative data in the literature is often inconsistent or refers to related but distinct compounds such as Coomassie Brilliant Blue R-250. The available data is summarized below.

| Compound Name | CAS Number | Solvent | Solubility | Notes |

| Acid Violet 17 | 4129-84-4 | Water | Slightly Soluble[1][2][3] | Other sources describe it as "easily soluble"[2][4][5] or "very soluble"[5]. |

| Ethanol | Soluble[2][3] | Described as "easily soluble"[4][5] and "very soluble"[5]. | ||

| Coomassie Brilliant Blue R-250 | 6104-59-2 | Water | 20 g/L[6][7] | A related but distinct compound. |

| Ethanol | ~0.1 mg/mL[8] | A related but distinct compound. |

It is important to note that qualitative descriptions such as "slightly" or "easily" soluble can vary between suppliers and depend on the specific grade and purity of the dye. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

A standardized protocol for determining the solubility of a dye like Acid Violet 17 is crucial for obtaining reproducible results. The following is a generalized methodology based on established principles for solubility testing.

Objective: To determine the saturation solubility of Acid Violet 17 in a given solvent (water or ethanol) at a specified temperature.

Materials:

-

Acid Violet 17 powder

-

Solvent (deionized water or absolute ethanol)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Spectrophotometer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of Acid Violet 17 powder and add it to a known volume of the solvent in a series of sealed containers (e.g., glass vials).

-

Place the containers in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the solutions to stand undisturbed at the constant temperature to let the excess solid settle.

-

To completely separate the undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

For highly colored solutions, it may be necessary to dilute the supernatant with the solvent to bring the absorbance within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for Acid Violet 17, which is approximately 545 nm.[2][3]

-

Prepare a calibration curve using standard solutions of known Acid Violet 17 concentrations.

-

Use the calibration curve to determine the concentration of Acid Violet 17 in the supernatant.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and accounting for any dilution factors. The result is typically expressed in g/L or mg/mL.

-

A simpler, tiered approach based on visual observation can also be employed for a more rapid estimation of solubility.[9] This involves attempting to dissolve progressively smaller amounts of the dye in a fixed volume of solvent until a clear solution is obtained.[9]

Signaling Pathways

There is no scientific literature available that describes any involvement of Acid Violet 17 in biological signaling pathways. Its primary applications are as a dye and stain in industrial and laboratory settings.[4][10][11]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of Acid Violet 17.

References

- 1. Cas 4129-84-4,Acid Violet 17 | lookchem [lookchem.com]

- 2. Acid Violet 17 | 4129-84-4 [chemicalbook.com]

- 3. Acid Violet 17 CAS#: 4129-84-4 [m.chemicalbook.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. Acid Violet 17 - Acid Violet 4BNS - Acid Violet 4BS from Emperor Chem [emperordye.com]

- 6. 考马斯亮蓝R250 (C.I.42660) for electrophoresis Trademark of Imperial Chemical Industries PLC | Sigma-Aldrich [sigmaaldrich.com]

- 7. Coomassie® Brilliant blue R 250 (C.I. 42660) CAS 6104-59-2 | 112553 [merckmillipore.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. pylamdyes.com [pylamdyes.com]

- 11. Acid violet 17 (Technical Grade) | CymitQuimica [cymitquimica.com]

Acid Violet 17: A Technical Guide to its Spectroscopic and Application Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Acid Violet 17, a synthetic anionic dye with significant applications in biomedical research and forensic science. The document details its absorption characteristics, provides a protocol for its spectral analysis, and outlines its use in key experimental workflows.

Core Spectroscopic Data

The spectrophotometric properties of Acid Violet 17 are fundamental to its application. The dye exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its intense violet color.

| Parameter | Value | Solvent | Notes |

| Maximum Absorption Wavelength (λmax) | 545 nm | Water | This is the primary peak in the visible spectrum. |

| Molar Extinction Coefficient (ε) | ≥34,000 L·mol⁻¹·cm⁻¹ | Water | Measured at 543-549 nm at a concentration of 0.02 g/L. |

| Molecular Weight | 763.94 g/mol | - | - |

| Secondary Absorption Peak | 197 nm | Not specified | A peak in the UV region, likely corresponding to a different electronic transition.[1] |

Absorption Spectrum Characteristics

Experimental Protocol: Determination of Absorption Spectrum

This protocol outlines the methodology for determining the absorption spectrum and lambda max of Acid Violet 17 using a UV-Visible spectrophotometer.

1. Materials and Equipment:

-

Acid Violet 17 powder

-

Distilled or deionized water (or other appropriate solvent, e.g., ethanol)

-

Volumetric flasks and pipettes

-

Quartz or glass cuvettes

-

UV-Visible spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh a small amount of Acid Violet 17 powder.

-

Prepare a stock solution of a known concentration (e.g., 100 mg/L) by dissolving the powder in the chosen solvent in a volumetric flask. Ensure complete dissolution.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is to ensure that the absorbance readings fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

4. Spectrophotometer Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range for the scan (e.g., 300 nm to 800 nm for the visible spectrum).

-

Use a cuvette filled with the solvent as a blank to zero the instrument.

-

Measure the absorbance of each working solution, starting from the least concentrated.

-

Record the full absorption spectrum for a solution that gives a maximum absorbance within the optimal range.

5. Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

-

If performing quantitative analysis, create a calibration curve by plotting absorbance at λmax versus concentration.

Application Workflows

Acid Violet 17 is a versatile dye utilized in various scientific procedures. Below are diagrams illustrating two of its primary applications.

References

An In-depth Technical Guide to Acid Violet 17 (Coomassie Violet R200) for Researchers, Scientists, and Drug Development Professionals

Introduction: Acid Violet 17, widely known by the trade name Coomassie Violet R200, is a synthetic triphenylmethane dye.[1] It is an anionic dye extensively utilized in biochemical and forensic applications for its protein-staining capabilities.[2][3] This guide provides a comprehensive overview of its synonyms, chemical properties, and detailed protocols for its primary applications in research and its supportive role in drug development.

Synonyms and Chemical Identifiers

Acid Violet 17 is known by a multitude of synonyms and trade names across various industries and suppliers. Proper identification is crucial for sourcing and for the accurate interpretation of research data.

-

Common Synonyms: Coomassie Violet R200, C.I. Acid Violet 17, C.I. 42650, Violet BNP, Formyl Violet S4B[4][5]

-

Systematic (IUPAC) Name: sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-ethyl-azaniumyl]methyl]benzenesulfonate[6]

-

Trade Names: Acidal Brilliant Violet 2B, Acid Leather Violet B, Brilliant Milling Violet S 4B, Calcocid Violet 4BXN, Erio Violet 6BN, and many others.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Acid Violet 17 is essential for its effective application in experimental settings. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 4129-84-4 | |

| Molecular Formula | C₄₁H₄₄N₃NaO₆S₂ | [5] |

| Molecular Weight | 761.92 g/mol | |

| Appearance | Dark green to dark purple powder | |

| λmax (in water) | 545 nm | |

| Molar Extinction Coefficient (ε) | ≥34,000 M⁻¹cm⁻¹ at 543-549 nm (in water at 0.02 g/L) | |

| Solubility | Soluble in water (purple solution), soluble in ethanol (violet-blue solution) | [2][4] |

| Color Index Number | 42650 | [5] |

| Protein Detection Limit | As low as 1-2 ng/mm² for some proteins. | [7] |

Applications in Research and Drug Development

While not a therapeutic agent itself, Acid Violet 17 serves as a critical analytical tool in various stages of research and drug development, primarily through its ability to stain and quantify proteins.

Protein Staining in Electrophoresis

The most prominent application of Acid Violet 17 is in the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). It binds non-covalently to proteins, primarily through interactions with basic and hydrophobic amino acid residues.[8] This interaction causes a color shift, resulting in intensely colored protein bands against a clear background after a destaining step.[8] Its use in one-dimensional and two-dimensional gel electrophoresis is fundamental for:

-

Protein quantification: Assessing changes in protein expression levels.

-

Purity assessment: Determining the purity of isolated or recombinant proteins.

-

Molecular weight determination: Estimating the molecular weight of proteins.

The use of Acid Violet 17 has been noted in proteomics studies, for instance, in the analysis of tubulin isotypes in taxol-resistant cancer cell lines, which is relevant to cancer drug development.[9]

Forensic Science: Enhancement of Blood Evidence

In forensic investigations, Acid Violet 17 is a well-established reagent for the enhancement of footwear and fingerprint impressions made in blood on various surfaces, including porous and non-porous materials.[10][11] The dye stains the protein components of blood, primarily hemoglobin, rendering latent or faint blood marks visible as a distinct purple color.[10][11]

Role in Drug Development and Toxicology Screening

Acid Violet 17's role in drug development is primarily as a supportive analytical tool. Its ability to stain proteins allows for its use in cell-based assays to assess cell viability and cytotoxicity, which are crucial early steps in drug toxicity screening.[12][13] For example, it can be used in a manner similar to crystal violet to stain remaining adherent cells after exposure to a test compound, providing a quantitative measure of cell death.

Furthermore, toxicological studies on Acid Violet 17 itself have revealed interactions with cellular components. At certain concentrations, it can induce dose-dependent decreases in the viability of retinal pigment epithelial (RPE) cells and lead to the disarrangement of the actin cytoskeleton.[14] Such studies are vital for establishing the safety profile of dyes used in biomedical applications.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. Below are methodologies for the key applications of Acid Violet 17.

Protocol for Staining Proteins in Polyacrylamide Gels

This protocol is a general guideline and may require optimization based on gel thickness and protein concentration.

-

Fixation: Following electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid in deionized water) for at least 1 hour. This step precipitates the proteins within the gel matrix, preventing their diffusion.

-

Staining: Discard the fixing solution and immerse the gel in the staining solution (e.g., 0.1% w/v Acid Violet 17 in 10% phosphoric acid) for 2-4 hours with gentle agitation.[7]

-

Destaining: Transfer the gel to a destaining solution (e.g., 10% methanol, 5% acetic acid in deionized water, or for colloidal stains, simply deionized water) and agitate gently.[8] Change the destaining solution periodically until the protein bands are clearly visible against a clear background.

-

Storage: The destained gel can be stored in deionized water or a solution containing glycerol to prevent drying.

Protocol for Enhancement of Blood Prints in Forensic Science

This protocol is a standard procedure for treating suspected blood impressions.

-

Fixation: The area of interest must first be fixed to prevent the loss of detail. Apply a 2% w/v solution of 5-sulfosalicylic acid to the suspected bloodstain and leave for at least 5 minutes.[11]

-

Staining: Apply the Acid Violet 17 staining solution (typically 1g of dye in a mixture of 50 mL acetic acid, 250 mL ethanol, and 700 mL distilled water) to the fixed bloodstain for 3-5 minutes.[15]

-

Rinsing/Destaining: Gently rinse the surface with a destaining solution (a similar ethanol/acetic acid/water mixture without the dye) to remove excess stain from the background until the impression is clearly visible.[15]

-

Drying and Photography: Allow the surface to air dry completely before photographing the enhanced impression for documentation.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Conclusion

Acid Violet 17, or Coomassie Violet R200, is a versatile and indispensable dye in modern biological and forensic sciences. Its robust protein staining capabilities make it a cornerstone of proteomic analysis, which indirectly supports various stages of drug discovery and development by enabling the visualization and quantification of protein targets. While its direct role in therapeutics is non-existent, its application in toxicology and as a fundamental laboratory reagent underscores its importance for researchers, scientists, and drug development professionals. Adherence to established protocols and an understanding of its chemical properties are paramount to leveraging its full potential in scientific inquiry.

References

- 1. mdpi.com [mdpi.com]

- 2. Acid Violet 17 - Acid Violet 4BNS - Acid Violet 4BS from Emperor Chem [emperordye.com]

- 3. researchgate.net [researchgate.net]

- 4. sdinternational.com [sdinternational.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Methods in Tubulin Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Acid Violet 17 - Affordable Prices, Premium Acid Dye [dyesandpigments.co.in]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The VVBlue assay: a plate-readable, dye exclusion-based cell viability assay for the toxicological testing of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rke.abertay.ac.uk [rke.abertay.ac.uk]

The Molecular Tango: An In-depth Technical Guide to the Protein Binding Mechanism of Acid Violet 17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 17, a triarylmethane anionic dye, is a valuable tool in biochemical and proteomic research, primarily utilized for the visualization and quantification of proteins in various analytical techniques such as electrophoresis. Understanding the fundamental mechanism of its interaction with proteins is crucial for the optimization of existing protocols and the development of novel applications. This technical guide provides a comprehensive overview of the core principles governing the binding of Acid Violet 17 to proteins, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. While specific quantitative data for Acid Violet 17 is not extensively available in peer-reviewed literature, this guide draws strong parallels with the well-characterized interactions of its close structural analog, Coomassie Brilliant Blue, to provide a robust theoretical and practical framework.

Core Mechanism of Action: A Two-Pronged Approach

The binding of Acid Violet 17 to proteins is not a simple, singular event but rather a synergistic interplay of two primary molecular forces: electrostatic interactions and hydrophobic interactions. This dual mechanism ensures both specificity and stability of the dye-protein complex.

Electrostatic Interactions: The Initial Attraction

Under acidic conditions, typically employed in protein staining protocols, the sulfonic acid groups of the Acid Violet 17 molecule are deprotonated, rendering the dye anionic with a net negative charge. Conversely, the acidic environment leads to the protonation of basic amino acid residues on the protein surface, primarily the side chains of lysine (Lys) , arginine (Arg) , and histidine (His) , resulting in a net positive charge.

This charge differential initiates a strong electrostatic attraction, drawing the negatively charged Acid Violet 17 molecules to the positively charged patches on the protein surface. This initial binding is rapid and serves to concentrate the dye molecules in the vicinity of the protein.

Hydrophobic Interactions: Stabilizing the Complex

Following the initial electrostatic attraction, a more nuanced and stabilizing interaction occurs. The non-polar regions of the Acid Violet 17 molecule, specifically its aromatic rings, are driven to associate with hydrophobic pockets on the protein's surface. This association is entropically favorable as it displaces ordered water molecules from both the dye and the protein surface, leading to an overall increase in the entropy of the system. These hydrophobic interactions are crucial for the stability of the dye-protein complex and contribute significantly to the overall binding affinity.

The combination of these forces results in a stable, non-covalent complex, leading to a spectral shift in the dye's absorbance maximum, which is the basis for colorimetric protein quantification assays.

Visualizing the Binding Mechanism

The following diagram illustrates the key interactions involved in the binding of Acid Violet 17 to a protein.

An In-depth Technical Guide to the Safe Handling of Acid Violet 17 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Acid Violet 17 powder, a synthetic dye used in various laboratory and industrial applications. Adherence to these guidelines is crucial to ensure a safe working environment and to mitigate potential health and environmental hazards. This document summarizes key safety data, outlines emergency procedures, and provides detailed experimental protocols for safe handling.

Hazard Identification and Classification

Acid Violet 17 is a violet, odorless powder. While not classified as a hazardous substance under most regulations, it can cause irritation and may be harmful if ingested or inhaled.[1] Chronic exposure may lead to irreversible effects, although specific data is limited.[1] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Potential Health Effects: [1]

-

Eye Contact: May cause irritation and inflammation.

-

Skin Contact: Prolonged or repeated contact may lead to skin irritation.

-

Ingestion: Harmful if swallowed and may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.

-

Inhalation: May cause irritation of the respiratory tract.

The substance is also classified as toxic to aquatic life with long-lasting effects.[2][3]

Toxicological and Physicochemical Data

Quantitative toxicological data for Acid Violet 17 is limited. The available information is summarized in the table below. Researchers should handle this substance with care, assuming it may have uninvestigated toxicological properties.

| Parameter | Value | Reference |

| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg | [4] |

| Skin Corrosion/Irritation | No irritant effect | [5] |

| Serious Eye Damage/Irritation | No irritating effect | [5] |

| Sensitization | No sensitizing effects known | [5] |

| Carcinogenicity | Not listed by IARC, ACGIH, NTP, or OSHA | [1][6] |

| Mutagenicity | Mutagenicity data has been reported, but specifics are not widely available. | [1] |

Physicochemical Properties:

| Property | Value | Reference |

| Chemical Formula | C41H44N3NaO6S2 | [1] |

| Molecular Weight | 761.92 g/mol | [1] |

| Appearance | Violet powder | [1] |

| Odor | Odorless | [1] |

| Solubility in Water | Not determined | [5] |

| Melting/Boiling Point | Undetermined | [5] |

| Flash Point | Not applicable | [5] |

| Autoignition Temperature | Not available | [1] |

Exposure Controls and Personal Protection

To minimize exposure to Acid Violet 17 powder, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling large quantities or when dust generation is likely.[1]

-

Use process enclosures or local exhaust ventilation to control airborne dust levels.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Reference |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | [2][3][6] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact. | [1][6] |

| Respiratory Protection | An approved respirator should be worn if ventilation is inadequate or if dust is generated. | [1] |

Safe Handling and Storage

Handling:

-

Avoid contact with eyes, skin, and clothing.[1]

-

Minimize dust generation and accumulation.[1]

-

Do not eat, drink, or smoke in areas where the powder is handled.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly closed and in their original receptacles.[1][8]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[1]

Emergency Procedures

First-Aid Measures:

| Exposure Route | First-Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Get medical aid if irritation develops or persists. | [1] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention. | [1] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1] |

Accidental Release Measures:

-

Personal Precautions: Avoid breathing dust and contact with the substance. Use appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Experimental Protocol: Standard Procedure for Handling Acid Violet 17 Powder

This protocol outlines a standard procedure for weighing and preparing a solution of Acid Violet 17 powder in a laboratory setting.

1. Preparation and Precautionary Measures: 1.1. Ensure the work area (preferably a chemical fume hood) is clean and uncluttered. 1.2. Verify that an eyewash station and safety shower are accessible. 1.3. Don the appropriate PPE: chemical safety goggles, lab coat, and nitrile gloves. 1.4. If significant dust is anticipated, use a respirator.

2. Weighing the Powder: 2.1. Use an analytical balance inside a fume hood or a balance with a draft shield to minimize air currents. 2.2. Place a weighing paper or boat on the balance and tare it. 2.3. Carefully scoop the desired amount of Acid Violet 17 powder onto the weighing paper using a clean spatula. Avoid generating dust. 2.4. Record the weight.

3. Solution Preparation: 3.1. Select an appropriate glass beaker or flask. 3.2. Add the desired solvent to the vessel. 3.3. Carefully transfer the weighed powder into the solvent. A funnel may be used to prevent spillage. 3.4. If necessary, gently stir the solution with a magnetic stirrer or glass rod until the powder is fully dissolved. Avoid splashing.

4. Cleanup and Waste Disposal: 4.1. Clean the spatula and any other contaminated equipment with an appropriate solvent. 4.2. Dispose of the weighing paper and any contaminated wipes in a designated chemical waste container. 4.3. Wipe down the work surface. 4.4. Remove PPE in the correct order to avoid cross-contamination. 4.5. Wash hands thoroughly with soap and water.

Visual Guides

The following diagrams illustrate key safety workflows and concepts for handling Acid Violet 17 powder.

Caption: Workflow for handling Acid Violet 17 powder.

Caption: Hierarchy of controls for managing exposure risks.

References

Historical development and discovery of Acid Violet dyes

An In-depth Technical Guide to the Historical Development and Discovery of Acid Violet Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development and discovery of Acid Violet dyes, focusing on their core chemistry, synthesis, and key milestones. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Introduction: The Dawn of Synthetic Color

The journey of synthetic dyes began in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic organic dye.[1][2] This pivotal moment sparked a revolution in the chemical industry, leading to the development of a vast spectrum of synthetic colorants. Acid dyes, a class of dyes typically applied from an acidic bath, emerged shortly after, with the first examples appearing in 1868.[3][4] These early dyes, while vibrant, often suffered from poor fastness properties. A significant advancement came in 1877 with the synthesis of Acid Red A, the first acid dye specifically developed for wool, marking a crucial step in the evolution of this class of colorants.[3][4]

Acid Violet dyes, a prominent subgroup of acid dyes, are characterized by their brilliant violet to blue-violet shades. Their historical development can be traced through three primary chemical classes: triphenylmethane, azo, and anthraquinone dyes. Each class possesses a distinct chromophoric system and was developed through unique chemical innovations.

Triphenylmethane Acid Violet Dyes

The triphenylmethane dyes were among the earliest synthetic dyes to be discovered. Their bright and intense colors made them highly sought after, although their lightfastness is generally moderate.

Historical Development

The era of triphenylmethane dyes was initiated by the discovery of fuchsine (magenta) in 1859 by François-Emmanuel Verguin.[5] This was followed by the introduction of Crystal Violet in 1883, which remains an important dye.[6] The basic triphenylmethane structure was later modified by the introduction of sulfonic acid groups to create acid dyes with improved water solubility and affinity for protein fibers like wool and silk.

General Synthesis and Experimental Protocol

The synthesis of triphenylmethane dyes historically involved the condensation of an aromatic aldehyde with tertiary aromatic amines, followed by oxidation of the resulting leuco base.

Experimental Protocol for the Synthesis of a Triphenylmethane Leuco Base (Conceptual)

-

Reaction Setup: A mixture of one molar equivalent of an aromatic aldehyde (e.g., benzaldehyde) and two molar equivalents of a tertiary aromatic amine (e.g., N,N-dimethylaniline) is prepared in a suitable solvent, often with the presence of a condensing agent like zinc chloride or hydrochloric acid.

-

Condensation: The reaction mixture is heated, typically under reflux, for several hours to facilitate the condensation reaction, forming the colorless leuco base.

-

Isolation: Upon completion, the reaction mixture is cooled, and the leuco base is precipitated by the addition of a non-solvent or by adjusting the pH. The solid product is then collected by filtration and washed.

-

Oxidation to the Dye: The isolated leuco base is then oxidized to the final dye. This can be achieved using various oxidizing agents, such as lead dioxide or manganese dioxide, in an acidic medium. The dye is then isolated and purified.

Signaling Pathway Diagram: General Synthesis of Triphenylmethane Dyes

Caption: General synthesis pathway for triphenylmethane dyes.

Quantitative Data: Acid Violet 19

| Property | Value |

| Colour Index Name | Acid Violet 19 |

| Colour Index Number | 42685 |

| CAS Number | 3244-88-0 |

| Appearance | Violet powder |

| Solubility | Soluble in water |

| Lightfastness (AATCC) | 2-4 (on a scale of 1-8, where 8 is the highest) |

Data sourced from Pylam Dyes.[7]

Azo Acid Violet Dyes

Azo dyes represent the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo (–N=N–) groups. The development of the diazotization reaction by Peter Griess in 1858 was the key to unlocking the vast potential of this dye class.

Historical Development

The first azo dye was synthesized in 1858.[5] This discovery paved the way for the creation of a wide range of colors, including numerous violet shades. Azo acid violets are valued for their good fastness properties and tinctorial strength.

General Synthesis and Experimental Protocol

The synthesis of azo dyes is a two-step process: diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with a suitable coupling component (e.g., a phenol, naphthol, or aromatic amine).

Experimental Protocol for the Synthesis of an Azo Dye (Conceptual)

-

Diazotization: A primary aromatic amine is dissolved or suspended in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite is then added dropwise to the cooled amine solution to form the diazonium salt. The temperature is strictly maintained to prevent the decomposition of the unstable diazonium salt.

-

Coupling: The coupling component is dissolved in an appropriate solvent (e.g., an alkaline solution for phenols or an acidic solution for amines). The cold diazonium salt solution is then slowly added to the solution of the coupling component with continuous stirring. The coupling reaction typically occurs rapidly, resulting in the formation of the azo dye as a colored precipitate.

-

Isolation and Purification: The precipitated dye is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then dried.

Signaling Pathway Diagram: General Synthesis of Azo Dyes

Caption: General two-step synthesis of azo dyes.

Quantitative Data: Acid Violet 1

| Property | Value |

| Colour Index Name | Acid Violet 1 |

| Colour Index Number | 17025 |

| CAS Number | 6441-91-4 |

| Molecular Formula | C₁₆H₁₀N₄Na₂O₉S₂ |

| Manufacturing Method | 2-Amino-5-nitrobenzenesulfonic acid diazo, and 6-Amino-4-hydroxynaphthalene-2-sulfonic acid in acid conditions coupled. |

Data sourced from World Dye Variety.[8]

Anthraquinone Acid Violet Dyes

Anthraquinone dyes are known for their excellent lightfastness and brilliant shades, particularly in the blue and violet range. Their development marked a significant improvement in the permanence of synthetic dyes.

Historical Development

The synthesis of alizarin, a naturally occurring anthraquinone dye, in 1869 by Carl Graebe and Carl Liebermann was a major breakthrough.[5][9] This led to the industrial production of synthetic alizarin and the subsequent development of a wide array of anthraquinone-based dyes. The introduction of sulfonic acid groups into the anthraquinone structure yielded acid dyes with high fastness properties.

General Synthesis and Experimental Protocol

The synthesis of anthraquinone acid dyes often starts with anthraquinone itself, which is then sulfonated or nitrated. These substituted anthraquinones can then undergo nucleophilic substitution reactions to introduce amino or hydroxyl groups, which act as auxochromes to develop the color.

Experimental Protocol for the Synthesis of an Anthraquinone Dye Intermediate (Conceptual)

-

Sulfonation: Anthraquinone is heated with fuming sulfuric acid (oleum) to introduce sulfonic acid groups onto the anthraquinone ring. The position of sulfonation can be controlled by the reaction temperature and the presence of catalysts like mercury salts.

-

Nucleophilic Substitution: The resulting anthraquinone sulfonic acid can then be reacted with an amine (e.g., p-toluidine) in an aqueous solution, often in the presence of a catalyst and an acid scavenger, to replace a substituent (like a halogen or another sulfonic acid group) with the amino group.

-

Further Sulfonation: The resulting intermediate may undergo a final sulfonation step to ensure adequate water solubility.

-

Isolation: The final dye is typically isolated by salting out from the reaction mixture, followed by filtration, washing, and drying.

Signaling Pathway Diagram: Synthesis of Acid Violet 43

Caption: Synthesis of Acid Violet 43.

Quantitative Data: Acid Violet 43

| Property | Value |

| Colour Index Name | Acid Violet 43 |

| Colour Index Number | 60730 |

| CAS Number | 4430-18-6 |

| Molecular Formula | C₂₁H₁₄NNaO₆S |

| Manufacturing Method | Reaction of 1,4-Dihydroxyanthracene-9,10-dione with p-Methylaniline, followed by sulfonation. |

Data sourced from World Dye Variety.[10]

Conclusion

The historical development of Acid Violet dyes is a testament to the rapid advancements in organic chemistry during the 19th and early 20th centuries. From the early, often fugitive, triphenylmethane dyes to the highly stable azo and anthraquinone derivatives, the quest for vibrant and permanent violet shades has driven significant chemical innovation. The synthesis pathways and experimental protocols outlined in this guide provide a foundational understanding of the chemistry behind these important colorants. This historical and technical knowledge continues to be relevant for modern researchers in the fields of materials science, dye chemistry, and the development of new functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. SU106005A1 - Method for producing acid anthraquinone dyes - Google Patents [patents.google.com]

- 3. psiberg.com [psiberg.com]

- 4. nbinno.com [nbinno.com]

- 5. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]

- 6. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]

- 7. pylamdyes.com [pylamdyes.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 10. worlddyevariety.com [worlddyevariety.com]

Methodological & Application

Application Notes and Protocols for Acid Violet 17 in Isoelectric Focusing (IEF) Gels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 17, also known as Coomassie Violet R-150, is a highly sensitive anionic dye utilized for staining proteins in polyacrylamide and agarose gels, particularly following isoelectric focusing (IEF) and native PAGE.[1] Its colloidal staining properties allow for rapid and sensitive protein detection with low background, making it an excellent choice for visualizing protein isoforms separated by their isoelectric points.[2][3] This document provides detailed application notes and protocols for the effective use of Acid Violet 17 in IEF applications.

The primary advantage of using colloidal Acid Violet 17 is its ability to provide fast, high-sensitivity staining with minimal background interference, especially in immobilized pH gradient (IPG) gels.[2] This method avoids the use of organic solvents with unpleasant vapors, offering a safer and more convenient staining procedure.[2]

Principle of Staining

Acid Violet 17 is a triphenylmethane dye that binds to proteins primarily through ionic interactions between the dye's sulfonic acid groups and the positive amine groups of the proteins.[4] The staining is performed in an acidic environment, which enhances the binding of the anionic dye to the protonated amino groups of the proteins. This interaction results in the formation of a stable, visible purple-colored complex.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of Acid Violet 17 in IEF gel staining, based on established protocols.[2][5]

Table 1: Solution Compositions

| Solution | Components | Concentration |

| Fixing Solution | Trichloroacetic acid (TCA) | 20% (w/v)[5] |

| Phosphoric Acid | 10% (w/v)[2] | |

| Staining Solution | Colloidal Acid Violet 17 | 0.1 - 0.2% (w/v)[2] |

| in Phosphoric Acid | 10% (w/v)[2] | |

| Destaining Solution | Phosphoric Acid | 3% (w/v)[2][5] |

Table 2: Staining Protocol Parameters

| Step | Duration | Key Considerations |

| Fixation | 20 minutes[5] | Crucial for precipitating proteins within the gel matrix. |

| Staining | 5 - 10 minutes[2] | Major protein bands (100-500 ng) may be visible in 0.5-3 minutes.[2] |

| Destaining | 5 - 80 minutes[2] | Duration depends on gel thickness (120-500 microns) and support type.[2] |

| Sensitivity | 1-2 ng/mm² of protein[2][3] | High sensitivity allows for the detection of minor protein components. |

| Linear Range | 1 - 100 µg of marker proteins[2] | For quantitative analysis by dye elution.[2] |

Experimental Protocols

Materials

-

Acid Violet 17 (e.g., SERVA Violet 17)[1]

-

Trichloroacetic acid (TCA)

-

Phosphoric acid (85%)

-

Deionized water

-

Shaking platform

-

Gel staining trays

Solution Preparation

-

20% (w/v) Trichloroacetic Acid (TCA) Fixing Solution: Dissolve 200 g of TCA in deionized water to a final volume of 1 L.

-

10% (w/v) Phosphoric Acid: Carefully add 117.6 mL of 85% phosphoric acid to 882.4 mL of deionized water.

-

0.1% (w/v) Acid Violet 17 Staining Stock Solution: Dissolve 100 mg of Acid Violet 17 powder in 100 mL of 10% (w/v) phosphoric acid. This can also be prepared as a 0.2% stock in water and then mixed 1:1 with 20% phosphoric acid before use.[5]

-

3% (w/v) Phosphoric Acid Destaining Solution: Carefully add 35.3 mL of 85% phosphoric acid to 964.7 mL of deionized water.[5]

Staining Procedure

This protocol is adapted from established methods for staining IEF gels with colloidal Acid Violet 17.[2][5]

-

Fixation: Immediately after isoelectric focusing, immerse the gel in the 20% TCA fixing solution. Agitate gently on a shaking platform for 20 minutes. For gels thicker than 1 mm, extend the fixation time.

-

Rinsing (Optional but Recommended): Briefly rinse the gel in the 3% phosphoric acid destaining solution for approximately 1 minute to remove excess fixative.[5]

-

Staining: Transfer the gel to the 0.1% Acid Violet 17 staining solution. Incubate for 5-10 minutes with gentle agitation. For rapid visualization of major bands, a staining time of 0.5-3 minutes may be sufficient.[2]

-

Destaining: Move the gel into the 3% phosphoric acid destaining solution. Agitate gently and change the destaining solution 2-3 times every 10 minutes until a clear background is achieved.[5] The total destaining time can range from 5 to 80 minutes depending on the gel's thickness and backing.[2]

-

Washing: Wash the gel twice with deionized water for 5 minutes each to remove residual acid.[5]

-

Drying and Documentation: The gel can be dried in a jet of warm air or at room temperature.[5] Document the results using a gel imaging system.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for staining IEF gels with Acid Violet 17.

Caption: Figure 1. Acid Violet 17 Staining Workflow for IEF Gels

Logical Relationship of Staining Components

This diagram outlines the relationship between the key reagents and their roles in the staining process.

Caption: Figure 2. Reagent Roles in Acid Violet 17 Staining

Conclusion

Acid Violet 17 offers a robust, sensitive, and convenient method for staining proteins in isoelectric focusing gels. Its colloidal nature allows for rapid staining with low background, making it particularly suitable for high-resolution IEF applications. The provided protocols and data serve as a comprehensive guide for researchers and scientists to effectively implement this staining technique in their protein analysis workflows.

References

- 1. Violet 17 dye | for Native & IEF gels | BIOpHORETICS™ [biophoretics.com]

- 2. Fast and sensitive protein staining with colloidal acid violet 17 following isoelectric focusing in carrier ampholyte generated and immobilized pH gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoelectric Focusing Gel Stain | Violet 17 | BIOpHORETICS™ [biophoretics.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. serva.de [serva.de]

Application Notes and Protocols for Sensitive Protein Detection Using Colloidal Acid Violet 17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 17 is an anionic dye that has proven to be a valuable tool for the sensitive detection of proteins in various applications, including polyacrylamide gel electrophoresis (PAGE) and the enhancement of protein-rich traces such as bloodstains. Its colloidal formulation, in particular, offers a rapid and highly sensitive method for protein visualization with low background interference. The staining mechanism is based on the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues of proteins under acidic conditions. This document provides detailed protocols for the preparation and application of colloidal Acid Violet 17 for sensitive protein detection, along with quantitative data and visual workflows to guide researchers in its effective use.

Data Presentation

Quantitative Performance of Colloidal Acid Violet 17 Staining

The following table summarizes the key quantitative parameters associated with colloidal Acid Violet 17 staining for protein detection in polyacrylamide gels.

| Parameter | Value | Notes |

| Staining Sensitivity | 1-2 ng/mm² | For selected pH marker proteins such as bovine serum albumin, carbonic anhydrase, and horse myoglobin.[1] |

| Linear Dynamic Range | 1-100 µg | Determined by dye elution from stained gels with 50% v/v dioxane-water and subsequent absorbance measurements.[1] |

| Visibility of Major Bands | 100-500 ng | Visible without destaining after 0.5-3 minutes of staining.[1] |

Experimental Protocols

Protocol 1: Staining of Proteins in Polyacrylamide Gels (Post-Isoelectric Focusing)

This protocol is optimized for staining proteins in polyacrylamide gels following isoelectric focusing (IEF).

Materials:

-

Polyacrylamide gel with separated proteins

-

Fixation Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water

-

Staining Solution: 0.1-0.2% (w/v) Colloidal Acid Violet 17 in 10% (w/v) phosphoric acid

-

Destaining Solution: 3% (w/v) Phosphoric acid in deionized water

-

Shaking platform

Procedure:

-

Fixation:

-

Following electrophoresis, immerse the polyacrylamide gel in an adequate volume of Fixation Solution to ensure complete submersion.

-

Incubate for 20 minutes on a shaking platform at room temperature. This step is critical for precipitating and immobilizing the proteins within the gel matrix.

-

-

Staining:

-

Discard the Fixation Solution.

-

Add the Staining Solution to completely cover the gel.

-

Incubate for 5-10 minutes with gentle agitation. Major protein bands (100-500 ng) will become visible within 0.5-3 minutes.[1]

-

-

Destaining:

-

For the detection of minor protein components, remove the Staining Solution.

-

Add the Destaining Solution and agitate gently.

-

The destaining time will vary from 5 to 80 minutes depending on the thickness of the gel (120-500 microns) and the type of gel support.[1] Monitor the gel until the protein bands are clearly visible against a low background.

-

-

Washing and Storage:

-

Once destaining is complete, wash the gel twice with deionized water for 5 minutes each.

-

The gel can be dried or stored in deionized water.

-

Protocol 2: Enhancement of Protein Traces (e.g., Bloodstains)

This protocol is designed for the enhancement of protein-rich traces, such as fingerprints or shoeprints in blood, on various surfaces.

Materials:

-

Sample with protein traces

-

Fixation Solution: 2% (w/v) 5-Sulfosalicylic acid in deionized water

-

Staining Solution: 1g Acid Violet 17 powder, 700 mL deionized water, 250 mL ethanol, 50 mL acetic acid

-

Washing Solution: 700 mL deionized water, 250 mL ethanol, 50 mL acetic acid

-

Wash bottle or sprayer

-

Disposable pipet (optional)

Procedure:

-

Fixation:

-

It is crucial to fix the protein traces before staining to prevent diffusion and loss of detail.

-

Apply the Fixation Solution to the area of interest and leave it in contact for several minutes.

-

-

Staining Solution Preparation:

-

Staining:

-

Washing:

-

Wash the surface with the Washing Solution to remove excess stain and reduce background coloration.[2]

-

For porous surfaces that may retain background staining, a control test on an unstained area is recommended.

-

-

Drying and Visualization:

-

Allow the surface to air dry.

-

The stained protein traces will appear as a purple color.

-

Visualizations

Experimental Workflow for Polyacrylamide Gel Staining

Caption: Workflow for staining proteins in polyacrylamide gels.

Logical Relationship of Acid Violet 17 Staining Mechanism

Caption: Mechanism of Acid Violet 17 protein staining.

References

Application Notes and Protocols for Acid Violet 17 in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 17, also known as Coomassie Violet R200, is an anionic triphenylmethane dye.[1] In histological and cytological applications, it functions as an acid dye, demonstrating an affinity for cationic (basic) tissue components.[1] Its primary staining mechanism is through electrostatic interactions, where the negatively charged dye molecules bind to positively charged proteins in the cytoplasm, connective tissue, and muscle fibers.[1] While extensively utilized in forensic science for the enhancement of protein-rich evidence such as bloodstains, its application in routine histology is less documented.[1][2][3][4][5][6] Nevertheless, its strong protein-staining capabilities suggest its utility as a general cytoplasmic and connective tissue stain and as a vital stain for specific cell types.[1][7]

These application notes provide protocols for the use of Acid Violet 17 in general histological staining of paraffin-embedded tissue sections and as a vital stain for retinal pigment epithelial cells.

Data Summary

The following tables summarize the key quantitative data for the described applications of Acid Violet 17.

Table 1: Staining Solution and Incubation Parameters for Paraffin-Embedded Tissue Sections

| Parameter | Value | Reference |

| Acid Violet 17 Concentration | 1 g / 1000 ml (0.1%) | [1] |

| Solvent Composition | 750 ml Distilled Water, 200 ml 95% Ethanol, 50 ml Glacial Acetic Acid | [1] |

| Staining Time | 5 - 10 minutes | [1] |

| Differentiating Solution | 0.5% Glacial Acetic Acid in 95% Ethanol | [1] |

Table 2: Parameters for Vital Staining of Retinal Pigment Epithelial (RPE) Cells

| Parameter | Value | Reference |

| Acid Violet 17 Concentration | < 0.125 mg/mL | [7] |

| Exposure Time | 30 seconds to 5 minutes | [7] |

| Observation | Well-tolerated at concentrations < 0.125 mg/mL | [7] |

| Toxicity | Concentrations ≥ 0.25 mg/mL can reduce viability and induce dedifferentiation with long-term exposure. | [7] |

Experimental Protocols

Protocol 1: General Histological Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from the forensic application of Acid Violet 17 for staining proteinaceous materials and is provided as a starting point for staining paraffin-embedded tissue sections.[1]

Materials:

-

Acid Violet 17 powder

-

Distilled water

-

95% Ethanol

-

Glacial Acetic Acid

-

Xylene

-

Graded alcohols (100%, 95%, 70%)

-

Permanent mounting medium

-

Formalin-fixed, paraffin-embedded tissue sections on slides

Reagent Preparation:

-

Acid Violet 17 Staining Solution:

-

Acid Violet 17: 1 g

-

Distilled Water: 750 mL

-

95% Ethanol: 200 mL

-

Glacial Acetic Acid: 50 mL

-

Dissolve the Acid Violet 17 powder in the distilled water, then add the ethanol and acetic acid. Mix well.

-

-

Differentiating Solution:

-

0.5% Glacial Acetic Acid in 95% Ethanol

-

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the sections by immersing them in a graded series of alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes). c. Rinse in distilled water.

-

Staining: a. Immerse the slides in the Acid Violet 17 staining solution for 5-10 minutes.

-

Rinsing: a. Briefly rinse the slides in distilled water.

-

Differentiation: a. Dip slides in the differentiating solution (0.5% Glacial Acetic Acid in 95% Ethanol) for a few seconds to remove excess stain. This step should be monitored visually to achieve the desired staining intensity.

-

Dehydration and Mounting: a. Dehydrate the sections through a graded series of alcohols: 70% ethanol (1 minute), 95% ethanol (1 minute), and 100% ethanol (2 changes, 2 minutes each). b. Clear in two changes of xylene for 3 minutes each. c. Mount with a permanent mounting medium.

Expected Results:

-

Cytoplasm, Muscle, Collagen, and Red Blood Cells: Varying shades of violet/purple.

Protocol 2: Vital Staining of Retinal Pigment Epithelial (RPE) Cells

This protocol is based on a study of the biocompatibility of Acid Violet 17 on bovine RPE cells and can be adapted for similar in vitro applications.[7]

Materials:

-

Acid Violet 17

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured RPE cells

Reagent Preparation:

-

Acid Violet 17 Staining Solution:

-

Prepare a stock solution of Acid Violet 17.

-

Dilute the stock solution in the appropriate solvent to final concentrations ranging from 0.0625 mg/mL to 0.5 mg/mL. A concentration of less than 0.125 mg/mL is recommended for maintaining cell viability.[7]

-

Procedure:

-

Cell Culture: a. Culture RPE cells to the desired confluency in a suitable culture vessel.

-

Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells with PBS. c. Add the prepared Acid Violet 17 staining solution to the cells. d. Incubate for 30 seconds to 5 minutes.

-

Washing: a. Aspirate the staining solution. b. Wash the cells three times with PBS to remove excess stain.

-

Visualization: a. Visualize the cells using a light microscope. Stained structures, such as the internal limiting membrane, may be observed.[7]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. bvda.com [bvda.com]

- 3. bvda.com [bvda.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Laboratory Processing Reagent – Acid Violet 17 – Forensic Pocket Guide [forensicpocketguide.com]

- 6. medtechforensics.com [medtechforensics.com]

- 7. Biocompatibility of the vital dye Acid Violet-17 on retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enhancing Blood Fingerprints with Acid Violet 17

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enhancement of latent fingerprints in blood using Acid Violet 17, a protein dye that stains the protein constituents of blood, rendering the prints visible as a purple-colored impression.[1][2] This method is effective on a variety of surfaces, including porous, semi-porous, and non-porous materials.[1][3]

Data Presentation

The following table summarizes the composition of the solutions required for the Acid Violet 17 enhancement process.

| Solution | Component | Quantity (per 1000 ml of solution) | Reference |

| Blood Fixative | 5-Sulfosalicylic acid, dihydrate | 20-23 grams | [3] |

| Demineralized or distilled water | 1000 ml | [3] | |

| Acid Violet 17 Staining Solution | Acid Violet 17 powder | 1 gram | [1][3] |

| Acetic acid (glacial, 99%) | 50 ml | [1][3] | |

| Ethanol (98% or higher) | 250 ml | [1][3] | |

| Demineralized or distilled water | 700 ml | [1][3] | |

| Washing/Destaining Solution | Acetic acid (glacial, 99%) | 50 ml | [3] |

| Ethanol (98% or higher) | 250 ml | [3] | |

| Demineralized or distilled water | 700 ml | [3] |

Experimental Protocols

1. Preparation of Solutions

-

Blood Fixative (2% 5-Sulfosalicylic acid): Dissolve 20-23 grams of 5-sulfosalicylic acid dihydrate in 1000 ml of demineralized or distilled water.[3] Mix until the crystals are fully dissolved. A magnetic stirrer can be used to facilitate this process.

-

Acid Violet 17 Staining Solution: In an Erlenmeyer flask, add 700 ml of demineralized or distilled water. Add 1 gram of Acid Violet 17 powder and mix until fully dissolved. The solution will be intensely colored, making visual confirmation of dissolution difficult, so allow sufficient mixing time.[3] Subsequently, add 250 ml of ethanol and 50 ml of glacial acetic acid.[1][3]

-

Washing/Destaining Solution: Combine 700 ml of demineralized or distilled water, 250 ml of ethanol, and 50 ml of glacial acetic acid.[3] This solution has the same composition as the staining solution, excluding the dye.

2. Fingerprint Fixation

Before applying the staining solution, it is crucial to fix the blood proteins to the surface to prevent the print from running and losing detail.[1][3]

-

Apply the 2% sulfosalicylic acid fixative solution to the area of interest. This can be done using a wash bottle or by immersing the item.

-

For delicate prints, a recommended method involves using absorbent paper (e.g., filter paper).[3] Saturate a piece of absorbent paper, sized to cover the print, with the fixative solution. Carefully place the wet paper over the print and leave it for approximately 5 minutes.[2]

3. Staining Procedure

-

Once the print is fixed, apply the Acid Violet 17 staining solution. This can be done by immersion, spraying, or using a disposable pipette for smaller areas.[1][3]

-

Allow the staining solution to remain in contact with the print for 1 to 3 minutes.[1]

4. Rinsing and Destaining

-

After the staining period, rinse the item with the washing/destaining solution to remove excess dye from the background.[2] The rinsing process is subjective and should continue until the background is sufficiently clear to provide good contrast with the stained print.[2]

-

Finally, rinse the item with water and allow it to air dry.[4]

5. Visualization and Documentation

-

The developed fingerprints will appear as a purple color.[1][2]

-

For enhanced visualization, especially on dark or multi-colored surfaces, the stained prints can be observed under a forensic light source. Acid Violet 17 fluoresces under green light (approximately 490 – 575 nm), and viewing with red goggles can improve contrast.[4][5]

-

The developed prints should be documented using 1:1 photography.[4]

6. Lifting

For further analysis or preservation, the stained prints can be lifted after they are completely dry. White gelatin lifters are suitable for this purpose. The lifter should be left on the print for an extended period, around 15 minutes, to ensure a good transfer.[3]

Mandatory Visualization

Caption: Experimental workflow for enhancing blood fingerprints with Acid Violet 17.

Caption: Logical relationship of key steps in the Acid Violet 17 protocol.

References

Acid Violet 17 working solution preparation and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 17 is an anionic triphenylmethane dye widely utilized in various scientific applications due to its protein-staining capabilities. It is effective for visualizing proteins in electrophoresis gels and enhancing blood-contaminated fingerprints in forensic science. Its use in toxicological screening is also emerging. This document provides detailed protocols for the preparation of Acid Violet 17 working solutions, its applications, and information on its stability.

Physicochemical Properties

A summary of the key physicochemical properties of Acid Violet 17 is presented in Table 1.

Table 1: Physicochemical Properties of Acid Violet 17

| Property | Value | Reference |

| Synonyms | Coomassie Violet R200, C.I. 42650 | [1] |

| Molecular Formula | C₄₁H₄₄N₃NaO₆S₂ | [1] |

| Molecular Weight | 761.93 g/mol | [2] |

| Appearance | Dark navy blue powder | [2] |

| Solubility | Easily soluble in water and ethanol | [1][2] |

| λmax | 545 nm | [2] |

| pH Stability | Expected to be most stable in the pH range of 3-9 | [2] |

Working Solution Preparation and Stability

The preparation of Acid Violet 17 working solutions varies depending on the intended application. It is generally recommended to prepare fresh working solutions for optimal performance.

For Protein Gel Staining

Table 2: Preparation of Acid Violet 17 Staining Solution for Protein Gels

| Component | Concentration | Quantity (for 100 mL) |

| Acid Violet 17 Powder | 0.1% - 0.2% (w/v) | 100 - 200 mg |

| Phosphoric Acid | 10% (w/v) | 10 g (approx. 6.8 mL of 85%) |

| Deionized Water | To final volume | Up to 100 mL |

Preparation Steps:

-

Weigh the desired amount of Acid Violet 17 powder.

-

In a suitable container, add the phosphoric acid to the deionized water.

-

Add the Acid Violet 17 powder to the acidic solution.

-

Stir until the powder is completely dissolved.

Stability: A 0.2% aqueous stock solution of Acid Violet 17 is reported to be stable for several months when stored at room temperature.[3] However, the stability of the acidic working solution has not been extensively documented, and it is advisable to prepare it fresh.

For Forensic Blood Enhancement

Table 3: Preparation of Acid Violet 17 Working Solution for Forensic Applications

| Component | Quantity (for 1 L) |

| Acid Violet 17 Powder | 1 g |

| Glacial Acetic Acid | 50 mL |

| Ethanol (98% or higher) | 250 mL |

| Demineralized or Distilled Water | 700 mL |

Preparation Steps:

-

To a 1 L flask, add the demineralized or distilled water.

-

Add the Acid Violet 17 powder and stir until fully dissolved. The intense color may make it difficult to visually confirm dissolution, so allow adequate mixing time.[4]

-

Add the ethanol and glacial acetic acid to the solution.[4]

-

Mix thoroughly.

Experimental Protocols

Protocol 1: Staining of Proteins in Polyacrylamide Gels

This protocol is suitable for staining proteins separated by isoelectric focusing (IEF) or native polyacrylamide gel electrophoresis (PAGE).

Materials:

-

Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water

-

Staining Solution (see Table 2)

-

Destaining Solution: 3% (w/v) Phosphoric acid in deionized water

Procedure:

-

Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 20 minutes.[3][5] This step is crucial to precipitate the proteins within the gel matrix.

-

Staining: Decant the fixing solution and add the Acid Violet 17 staining solution. Incubate for 5-10 minutes with gentle agitation.[5] Major protein bands should become visible within minutes.

-

Destaining: Transfer the gel to the destaining solution. Gently agitate until the desired background clarity is achieved. This may take from a few minutes to over an hour depending on the gel thickness.[5]

-

Washing and Storage: Rinse the gel with deionized water. For long-term storage, the gel can be kept in water or a solution containing glycerol to prevent drying.

Expected Results: Protein bands will appear as distinct purple bands against a clear background. The staining sensitivity is high, capable of detecting protein amounts in the nanogram range (1-2 ng/mm²).[5]

Protocol 2: Enhancement of Blood-Contaminated Impressions (Forensic Application)

This protocol is designed for the enhancement of latent footwear or fingerprint impressions made in blood on various surfaces.[4][6]

Materials:

-

Fixative: 2% (w/v) 5-Sulfosalicylic acid in water

-

Acid Violet 17 Working Solution (see Table 3)

-

Rinse Solution: A mixture of 50 mL acetic acid, 250 mL ethanol, and 700 mL water, or simply water.[4]

Procedure:

-

Fixation: Apply the 5-sulfosalicylic acid solution to the blood impression for a minimum of three minutes.[4][6] This prevents the blood from running during subsequent steps.

-

Staining: Apply the Acid Violet 17 working solution to the fixed impression and allow it to react for 1-3 minutes.[4] This can be done by immersion, spraying, or using a pipette.[7]

-

Rinsing: Rinse the surface with the rinse solution to remove excess dye and reveal the stained impression.[4][7]

-